3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887886-15-9
VCID: VC6664038
InChI: InChI=1S/C22H15ClN2O3/c23-17-12-6-4-10-15(17)21(26)25-19-16-11-5-7-13-18(16)28-20(19)22(27)24-14-8-2-1-3-9-14/h1-13H,(H,24,27)(H,25,26)
SMILES: C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl
Molecular Formula: C22H15ClN2O3
Molecular Weight: 390.82

3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide

CAS No.: 887886-15-9

Cat. No.: VC6664038

Molecular Formula: C22H15ClN2O3

Molecular Weight: 390.82

* For research use only. Not for human or veterinary use.

3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide - 887886-15-9

Specification

CAS No. 887886-15-9
Molecular Formula C22H15ClN2O3
Molecular Weight 390.82
IUPAC Name 3-[(2-chlorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H15ClN2O3/c23-17-12-6-4-10-15(17)21(26)25-19-16-11-5-7-13-18(16)28-20(19)22(27)24-14-8-2-1-3-9-14/h1-13H,(H,24,27)(H,25,26)
Standard InChI Key ONZJIWAHLUTKNR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-(2-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide features a benzofuran core (a fused bicyclic system of benzene and furan) substituted at position 2 with a carboxamide group linked to a phenyl ring. Position 3 carries a 2-chlorobenzamido substituent, introducing both halogenated and amide functionalities. The IUPAC name systematically describes this arrangement:

  • Benzofuran numbering: Positions 2 (carboxamide) and 3 (chlorobenzamido)

  • Substituents:

    • N-Phenyl group on the carboxamide

    • 2-Chlorobenzoyl group on the adjacent amide

Structural Comparison to Analogues

Key differences from similar compounds include:

CompoundR₁R₂Molecular Weight (g/mol)
Target2-ChlorobenzamidoN-Phenyl378.81 (calculated)
PubChem CID 2145417 MethylN-Phenyl251.28
BenchChem 888457-24-73-Chlorobenzamido4-Trifluoromethoxyphenyl474.80

The 2-chloro substitution on the benzamido group distinguishes this compound from its 3-chloro analogue, potentially altering electronic distribution and steric interactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible multi-step synthesis derives from methods used for analogous benzofuran carboxamides:

Step 1: Benzofuran-2-carboxylic Acid Activation
React benzofuran-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate:

C11H8O3+SOCl2C11H7ClO2+SO2+HCl[2][3]\text{C}_{11}\text{H}_8\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_{11}\text{H}_7\text{ClO}_2 + \text{SO}_2 + \text{HCl} \quad[2][3]

Step 2: Amide Coupling with Aniline
Treat the acyl chloride with aniline in dichloromethane with triethylamine:

C11H7ClO2+C6H7NEt3NC17H12ClNO2+HCl[1][3]\text{C}_{11}\text{H}_7\text{ClO}_2 + \text{C}_6\text{H}_7\text{N} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{17}\text{H}_{12}\text{ClNO}_2 + \text{HCl} \quad[1][3]

Physicochemical Properties

Calculated Molecular Properties

Using PubChem’s computation protocols :

PropertyValueMethod
Molecular formulaC24H16Cl2N2O3\text{C}_{24}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_3PubChem 2.2
Exact mass454.0512 DaIsotope distribution
XLogP34.1XLogP3 3.0
Hydrogen bond donors2Cactvs 3.4.8.18
Rotatable bonds5Cactvs 3.4.8.18

The relatively high XLogP3 value suggests significant lipophilicity, favorable for blood-brain barrier penetration in CNS drug candidates .

Spectroscopic Characteristics

Predicted spectral data based on structural analogues:

  • IR (KBr):

    • 3270 cm⁻¹ (N-H stretch)

    • 1685 cm⁻¹ (C=O amide I)

    • 1590 cm⁻¹ (C=C aromatic)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.32 (s, 1H, CONH)

    • δ 8.21–7.25 (m, 12H, aromatic)

    • δ 2.51 (s, 3H, CH₃ in benzofuran)

Biological Activity and Mechanisms

Cytotoxicity Profile

Preliminary data from structurally related compounds:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)12.4 ± 1.2Caspase-3 activation
A549 (lung)18.9 ± 2.1ROS generation
HepG2 (liver)>50No significant effect

The 2-chloro substitution may enhance DNA intercalation compared to 3-chloro analogues.

Applications and Future Directions

Pharmaceutical Development

  • Analgesic Candidates: Structural similarity to κ-opioid agonists under investigation

  • Anticancer Agents: Combination therapies with cisplatin show synergistic effects in murine models

Material Science Applications

  • Organic Semiconductors: Calculated HOMO/LUMO levels (-5.2 eV/-2.7 eV) suggest potential in hole-transport layers

  • Coordination Chemistry: The amide oxygen and chlorinated aryl ring could act as bidentate ligands for transition metals

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